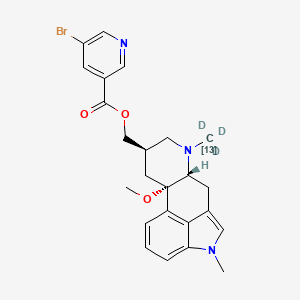

Nicergoline-13C,d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

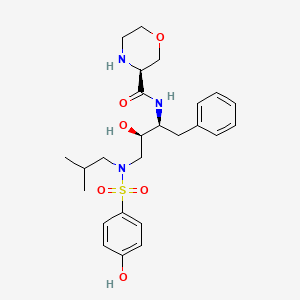

Nicergoline-13C,d3 is a labeled analogue of Nicergoline, an ergoline derivative ester of bromonicotinic acid. It is a potent, selective, and orally active antagonist of alpha 1A-adrenoceptor. This compound is labeled with carbon-13 and deuterium, making it useful for various scientific research applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of Nicergoline-13C,d3 involves the incorporation of stable heavy isotopes of carbon and hydrogen into the Nicergoline molecule. This process typically includes the synthesis of the ergoline derivative followed by the esterification with bromonicotinic acid .

Industrial Production Methods: Industrial production methods for this compound may involve advanced techniques such as nanospray drying. This method allows for the preparation of pure nanoparticles of Nicergoline, enhancing its biopharmaceutical properties due to its amorphous nature and nanosize dimensions .

Análisis De Reacciones Químicas

Types of Reactions: Nicergoline-13C,d3 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The conditions for these reactions vary depending on the desired outcome and the specific reaction being performed .

Major Products Formed: The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may result in the formation of oxides, while reduction may produce alcohols or hydrocarbons .

Aplicaciones Científicas De Investigación

Nicergoline-13C,d3 has a wide range of scientific research applications, including:

Chemistry: Used as a tracer for quantitation during the drug development process.

Biology: Studied for its effects on cognitive function and neuronal cell death.

Medicine: Investigated for its potential therapeutic effects in treating Alzheimer’s disease and other cognitive disorders.

Industry: Utilized in the development of new drug formulations and delivery systems

Mecanismo De Acción

Nicergoline-13C,d3 acts by inhibiting the postsynaptic alpha 1-adrenoceptors on vascular smooth muscle. This inhibition prevents the vasoconstrictor effect of circulating and locally released catecholamines, such as epinephrine and norepinephrine, resulting in peripheral vasodilation. Additionally, Nicergoline enhances cholinergic and catecholaminergic neurotransmitter function, inhibits platelet aggregation, and promotes metabolic activity, leading to increased utilization of oxygen and glucose .

Comparación Con Compuestos Similares

Ergotamine: Another ergoline derivative used in the treatment of migraines.

Cabergoline: An ergoline derivative used to treat disorders related to high levels of prolactin.

Bromocriptine: An ergoline derivative used to treat Parkinson’s disease and certain types of tumors.

Uniqueness of Nicergoline-13C,d3: this compound is unique due to its labeling with carbon-13 and deuterium, which enhances its utility in scientific research. This labeling allows for precise tracking and quantitation in various studies, making it a valuable tool in drug development and other research applications .

Propiedades

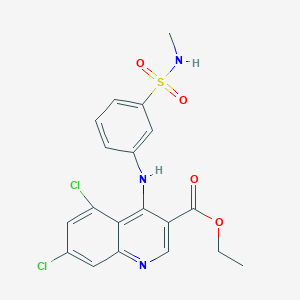

Fórmula molecular |

C24H26BrN3O3 |

|---|---|

Peso molecular |

488.4 g/mol |

Nombre IUPAC |

[(6aR,9R,10aS)-10a-methoxy-4-methyl-7-(trideuterio(113C)methyl)-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl]methyl 5-bromopyridine-3-carboxylate |

InChI |

InChI=1S/C24H26BrN3O3/c1-27-13-17-8-21-24(30-3,19-5-4-6-20(27)22(17)19)9-15(12-28(21)2)14-31-23(29)16-7-18(25)11-26-10-16/h4-7,10-11,13,15,21H,8-9,12,14H2,1-3H3/t15-,21-,24+/m1/s1/i2+1D3 |

Clave InChI |

YSEXMKHXIOCEJA-IAVOFYNRSA-N |

SMILES isomérico |

[2H][13C]([2H])([2H])N1C[C@@H](C[C@]2([C@H]1CC3=CN(C4=CC=CC2=C34)C)OC)COC(=O)C5=CC(=CN=C5)Br |

SMILES canónico |

CN1CC(CC2(C1CC3=CN(C4=CC=CC2=C34)C)OC)COC(=O)C5=CC(=CN=C5)Br |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

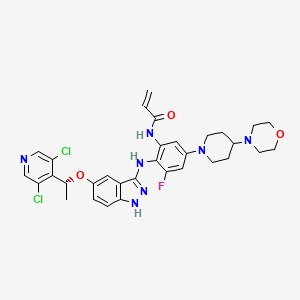

![[(2R,4S,5R)-3,4-diacetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B15141914.png)

![(Z)-N-[2-[[2-[[(2S)-1-[[(2S)-2-[(2-aminoacetyl)-[(2S)-1-hydroxy-4-methylpentan-2-yl]amino]-4-methylpentanoyl]-(2-aminobutanoyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]dec-4-enamide](/img/structure/B15141939.png)

![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[[2-[3-[3,5-di(prop-2-enoyl)-1,3,5-triazinan-1-yl]-3-oxopropyl]sulfanylacetyl]amino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B15141965.png)